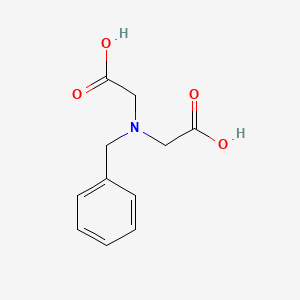
3-Biphenylacetic acid, 4'-chloro-
Vue d'ensemble
Description
“3-Biphenylacetic acid, 4’-chloro-” is a chemical compound with the molecular formula C14H11ClO2. It is a potential non-steroidal anti-inflammatory agent . It forms a solid inclusion complex with β-cyclodextrin and on interaction with quinolone antibacterial agents, it induces functional blockade of the γ-aminobutyric acid receptors .
Synthesis Analysis
The synthesis of 4-biphenylacetic acid, a related compound, involves reducing 4-nitrophenylacetic acid to 4-aminophenylacetic acid in the presence of a palladium-carbon catalyst. This is followed by a reaction with benzene to prepare 4-biphenylacetic acid in the presence of sodium nitrite and an acid .Molecular Structure Analysis
The molecule contains a total of 44 atoms, including 21 Hydrogen atoms, 19 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom . It has 45 bonds in total, including 24 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .Chemical Reactions Analysis
The key mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) like “3-Biphenylacetic acid, 4’-chloro-” involves the suppression of the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis
The molecular weight of “3-Biphenylacetic acid, 4’-chloro-” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms of that element in the molecule .Applications De Recherche Scientifique
- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry .
- Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized from biphenyl compounds, have found applications in the agrochemical and pharmaceutical industries .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthetic Organic Chemistry and Natural Products
Agrochemical and Pharmaceutical Industries
Herbicidal Applications
- Indole derivatives, which can be synthesized from biphenyl compounds, have shown diverse biological activities .
- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
- Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is one such derivative of indole .
- The non-steroidal anti-inflammatory drug 4-biphenylacetic acid (BPAA) has been studied for its gastric tolerability, absorption, and pharmacological activity .
- When BPAA was used as an inclusion complex with β-cyclodextrin (β-CyD) or chemically modified β-CyDs, it showed increased absorption and enhanced anti-inflammatory activity .
- The BPAA-DM-βCyD complex showed the most effective enhancement in the bioavailability of BPAA .
Biological Potential of Indole Derivatives
Pharmacological Activity and Bioavailability Enhancement
Antioxidant and Radioprotective Properties
- Indole derivatives, which can be synthesized from biphenyl compounds, have shown antiviral activity .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Indole derivatives also have anti-inflammatory activity .
- For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .
- Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents .
Antiviral Activity of Indole Derivatives
Anti-Inflammatory Activity of Indole Derivatives
Antioxidant and Radioprotective Properties of 3-Hydroxy-4-Pyranones
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDBVZDEVXUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226754 | |
| Record name | 3-Biphenylacetic acid, 4'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenylacetic acid, 4'-chloro- | |
CAS RN |
75852-50-5 | |
| Record name | 4′-Chloro[1,1′-biphenyl]-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75852-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Biphenylacetic acid, 4'-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Biphenylacetic acid, 4'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



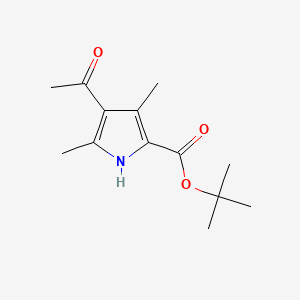
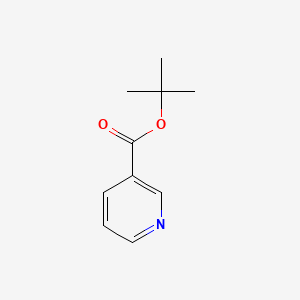
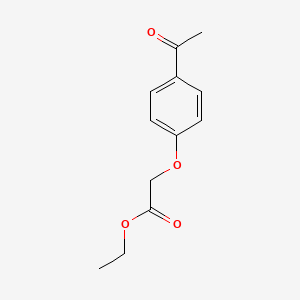
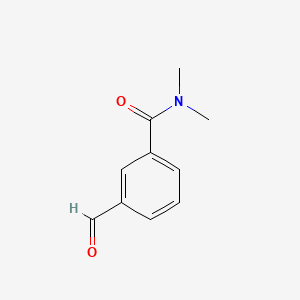
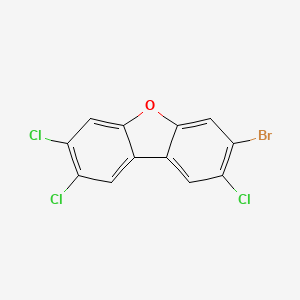
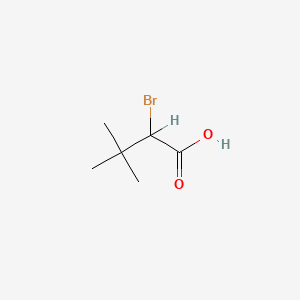
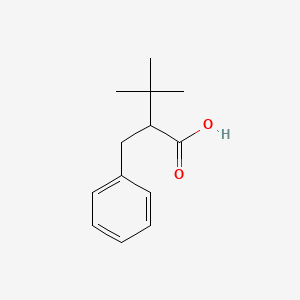
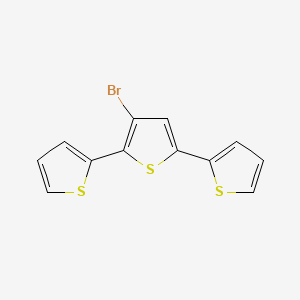
![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)
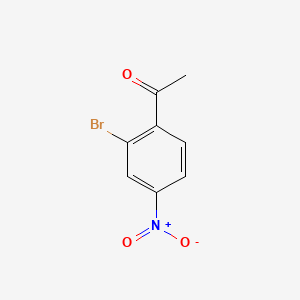
![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)
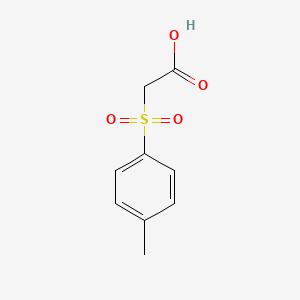
![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)
